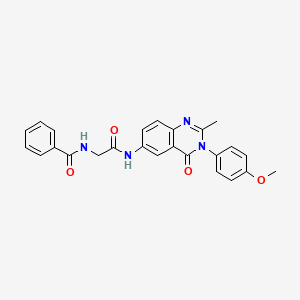

N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]amino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-16-27-22-13-8-18(28-23(30)15-26-24(31)17-6-4-3-5-7-17)14-21(22)25(32)29(16)19-9-11-20(33-2)12-10-19/h3-14H,15H2,1-2H3,(H,26,31)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHDGLKCDCAOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetCathepsin S , a lysosomal cysteine protease. This enzyme plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.

Biochemical Pathways

Given its potential target, it may influence theantigen presentation pathway and other processes regulated by Cathepsin S.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed targets Cathepsin S, it could potentially affect immune response, bone remodeling, and other cellular processes.

Biological Activity

N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives , which are known for their diverse pharmacological properties. Its structure can be described as follows:

- Core Structure : Quinazoline

- Substituents : 4-methoxyphenyl, amino, and oxoethyl groups

This specific arrangement contributes to its interaction with various biological targets.

Research indicates that quinazoline derivatives can exhibit multiple mechanisms of action, including:

- Inhibition of Protein Kinases : Many quinazoline compounds act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in regulating cell growth and survival pathways. For instance, they can modulate signaling pathways involved in cell adhesion and migration by phosphorylating key proteins such as WASF3 and BCAR1 .

- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell cycle progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Case Study on Anticancer Activity :

In a study assessing the anticancer properties of a related quinazoline derivative, researchers found that the compound effectively inhibited the proliferation of multiple myeloma cells. The mechanism was linked to the downregulation of c-myc and IRF4 expression levels while enhancing p21WAF-1 expression, indicating a potential therapeutic pathway for treating hematological malignancies . -

Study on Mechanistic Insights :

Another investigation focused on the molecular mechanisms underlying the compound's activity. It was revealed that the compound could bind to specific protein targets involved in cancer progression, leading to enhanced degradation of oncogenic proteins through the ubiquitin-proteasome system .

Synthesis and Development

The synthesis of quinazoline derivatives like this compound typically involves multicomponent reactions (MCRs). These reactions allow for efficient assembly of complex molecules from simpler precursors, often resulting in high yields and purities .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, studies show that quinazoline derivatives can inhibit the proliferation of breast and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .

-

Antimicrobial Properties :

- The compound has shown promising antibacterial and antifungal activities. A study demonstrated that related quinazoline derivatives were effective against Gram-positive and Gram-negative bacteria as well as certain fungal strains . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

-

Anti-inflammatory Effects :

- Compounds containing the quinazoline structure have been reported to exhibit anti-inflammatory properties. They may inhibit lipoxygenase activity, which plays a critical role in the inflammatory response . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Molecular Modeling and Structure–Activity Relationship (SAR)

Recent studies have employed molecular modeling techniques to predict the activity of this compound and its derivatives. Quantitative Structure–Activity Relationship (QSAR) analyses have been conducted to identify key structural features that contribute to its biological activity. These studies suggest that modifications to the quinazoline ring or the benzamide moiety can enhance potency and selectivity against specific targets .

Q & A

Q. What are the established synthetic routes for N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with 4-methoxyphenyl isocyanates under reflux conditions (e.g., acetic acid, 80–100°C) to yield the 3,4-dihydroquinazolin-4-one scaffold .

Functionalization : Introduction of the 2-oxoethylbenzamide moiety via nucleophilic acyl substitution. For example, coupling the quinazolinone intermediate with chloroacetyl chloride, followed by reaction with benzamide derivatives in the presence of a base (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) are commonly used .

Q. Key Intermediates :

- 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-amine

- Chloroacetylbenzamide precursor

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl signals (δ 165–175 ppm). Contradictions in splitting patterns may arise due to tautomerism in the quinazolinone ring .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. How can researchers assess the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification. The compound’s logP (~3.2, estimated) suggests moderate hydrophobicity, requiring co-solvents (e.g., 10% DMSO) for aqueous assays .

- Bioavailability Prediction : Computational tools (e.g., SwissADME) analyze topological polar surface area (TPSA) and hydrogen-bond donors/acceptors. The methoxy and benzamide groups enhance membrane permeability but may reduce solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the final coupling step?

Methodological Answer:

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HOBt) to minimize racemization. Evidence suggests HATU improves benzamide coupling efficiency by 15–20% .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with toluene. DMF enhances solubility but may require higher temps (80°C) to avoid side reactions .

- Design of Experiments (DoE) : Use a 3² factorial design to evaluate temperature (60–100°C) and stoichiometry (1.0–1.5 equiv. benzamide). Response surface modeling identifies optimal conditions .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects tautomerism in the quinazolinone ring. For example, at −40°C, slow exchange reveals distinct proton environments .

- Computational Validation : DFT calculations (B3LYP/6-31G*) simulate NMR shifts and compare with experimental data to confirm assignments .

- Heteronuclear Correlation (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H and ¹³C nuclei .

Q. What strategies address discrepancies between in vitro bioactivity and in vivo efficacy?

Methodological Answer:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify rapid oxidation sites (e.g., methoxy demethylation). Introduce blocking groups (e.g., trifluoromethyl) to enhance stability .

- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life. For example, PEGylation increases AUC by 2.5-fold in rodent models .

- Pharmacokinetic Modeling : Use compartmental models to correlate in vitro IC₅₀ with in vivo dosing. Adjust for protein binding (e.g., >90% binding in plasma) .

Q. How can researchers design experiments to validate the compound’s mechanism of action?

Methodological Answer:

- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) with proposed targets (e.g., kinase domains). A Kd <100 nM suggests strong binding .

- CRISPR Knockout Models : Generate cell lines lacking the target protein (e.g., EGFR). Loss of compound efficacy in knockout cells confirms target specificity .

- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream signaling changes (e.g., MAPK pathway inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.